Pex5-pex14 ppi-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur d'interaction protéine-protéine Pex5-pex14 2 est un composé conçu pour inhiber l'interaction entre les protéines peroxisomales Pex5 et Pex14. Cette interaction est cruciale pour l'importation des protéines dans les peroxysomes, qui sont des organites essentiels impliqués dans divers processus métaboliques. L'inhibition de cette interaction a montré qu'elle perturbait les processus cellulaires essentiels chez les trypanosomes, conduisant à la mort cellulaire. Ceci fait de l'inhibiteur d'interaction protéine-protéine Pex5-pex14 2 un agent thérapeutique potentiel pour les maladies causées par des infections à trypanosomes, telles que la trypanosomiase africaine .

Méthodes De Préparation

La synthèse de l'inhibiteur d'interaction protéine-protéine Pex5-pex14 2 implique plusieurs étapes. Les composés initiaux sont basés sur la chimie des 2,3,4,5-tétrahydrobenzo[f][1,4]oxazepines. La voie de synthèse comprend un saut de squelette pour obtenir une nouvelle classe de composés ayant une activité trypanocidaire. Les composés initiaux sont ensuite utilisés dans une première série d'optimisation du hit-to-lead en synthétisant des dérivés. Ces dérivés présentent des activités dans la plage des micromolaires IC50 à un ou deux chiffres lors de tests in vitro .

Analyse Des Réactions Chimiques

L'inhibiteur d'interaction protéine-protéine Pex5-pex14 2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de la recherche scientifique

L'inhibiteur d'interaction protéine-protéine Pex5-pex14 2 a plusieurs applications en recherche scientifique. En chimie, il est utilisé pour étudier l'inhibition des interactions protéine-protéine et le développement de nouveaux agents thérapeutiques. En biologie, il est utilisé pour étudier le rôle des protéines peroxisomales dans les processus cellulaires et les effets de leur inhibition. En médecine, il est étudié comme traitement potentiel des maladies causées par des infections à trypanosomes, telles que la trypanosomiase africaine. Dans l'industrie, il peut être utilisé dans le développement de nouveaux médicaments et agents thérapeutiques .

Mécanisme d'action

Le mécanisme d'action de l'inhibiteur d'interaction protéine-protéine Pex5-pex14 2 implique l'inhibition de l'interaction entre les protéines peroxisomales Pex5 et Pex14. Cette interaction est cruciale pour l'importation des protéines dans les peroxysomes. En inhibant cette interaction, le composé perturbe les processus cellulaires essentiels chez les trypanosomes, conduisant à la mort cellulaire. Les cibles moléculaires impliquées comprennent les protéines Pex5 et Pex14, et les voies affectées comprennent celles liées à l'importation des protéines dans les peroxysomes .

Applications De Recherche Scientifique

Pex5-pex14 protein-protein interaction inhibitor 2 has several scientific research applications. In chemistry, it is used to study the inhibition of protein-protein interactions and the development of new therapeutic agents. In biology, it is used to investigate the role of peroxisomal proteins in cellular processes and the effects of their inhibition. In medicine, it is being explored as a potential treatment for diseases caused by trypanosome infections, such as African trypanosomiasis. In industry, it may be used in the development of new drugs and therapeutic agents .

Mécanisme D'action

The mechanism of action of Pex5-pex14 protein-protein interaction inhibitor 2 involves the inhibition of the interaction between the peroxisomal proteins Pex5 and Pex14. This interaction is crucial for the import of proteins into peroxisomes. By inhibiting this interaction, the compound disrupts essential cellular processes in trypanosomes, leading to cell death. The molecular targets involved include the Pex5 and Pex14 proteins, and the pathways affected include those related to protein import into peroxisomes .

Comparaison Avec Des Composés Similaires

L'inhibiteur d'interaction protéine-protéine Pex5-pex14 2 est unique en sa capacité à inhiber l'interaction entre les protéines Pex5 et Pex14. Des composés similaires comprennent d'autres inhibiteurs d'interaction protéine-protéine Pex14-pex5, tels que ceux basés sur des modèles d'oxopipérazine. Ces composés inhibent également l'interaction Pex14-pex5, mais peuvent avoir des structures chimiques et des propriétés différentes. L'unicité de l'inhibiteur d'interaction protéine-protéine Pex5-pex14 2 réside dans sa structure chimique spécifique et son efficacité à inhiber l'interaction Pex14-pex5 .

Activité Biologique

Pex5-Pex14 ppi-IN-2 is a compound designed to inhibit the protein-protein interaction (PPI) between PEX5 and PEX14, which plays a crucial role in peroxisomal protein import and glycosome biogenesis. Understanding its biological activity is essential for potential therapeutic applications, particularly against diseases caused by Trypanosoma parasites.

PEX5 serves as a receptor for the import of peroxisomal targeting signal type 1 (PTS1) proteins into peroxisomes, while PEX14 is integral to the docking and import process. The interaction between PEX5 and PEX14 is critical for the recycling of PEX5 and the proper functioning of peroxisomal protein import machinery. Disruption of this interaction through inhibitors like ppi-IN-2 can lead to impaired metabolism in organisms such as Trypanosoma brucei, potentially leading to cell death .

Structural Insights

The binding interface between PEX5 and PEX14 has been characterized through various studies. Notably, the N-terminal domain of PEX14 adopts a three-helical structure that binds competitively with PEX5 and other receptors like PEX19. This competitive binding is crucial for understanding how inhibitors can be designed to disrupt these interactions .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of ppi-IN-2:

- Binding Affinity : The compound was shown to significantly reduce the affinity of PEX5 for its cargo, which is critical for peroxisomal import. This was evidenced by fluorescence resonance energy transfer (FRET) assays that demonstrated reduced interaction strength in the presence of ppi-IN-2 .

- Cellular Impact : In cellular models, ppi-IN-2 demonstrated efficacy in inhibiting the growth of Trypanosoma brucei by disrupting the essential metabolic processes linked to glycosome biogenesis .

Case Studies

- Trypanosoma brucei : In vitro studies showed that treatment with ppi-IN-2 led to significant reductions in parasite viability, indicating its potential as a trypanocidal agent. The compound's mechanism involves interference with the PEX5-PEX14 interaction, which is vital for the parasite's metabolism .

- Structural Analysis : Structural studies using nuclear magnetic resonance (NMR) spectroscopy have elucidated the binding dynamics between the PEX5 TPR domain and PEX14. These studies revealed that mutations in specific residues significantly impact binding affinity, providing insights into how ppi-IN-2 may be optimized for enhanced efficacy .

Data Tables

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | 250 µM (wildtype) |

| Cellular Activity | Effective against T. brucei |

| Structural Characteristics | Three-helical fold in PEX14 |

Propriétés

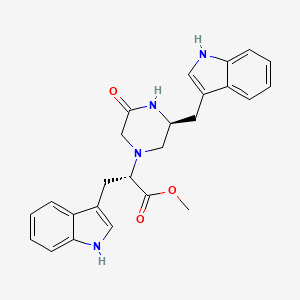

Formule moléculaire |

C25H26N4O3 |

|---|---|

Poids moléculaire |

430.5 g/mol |

Nom IUPAC |

methyl (2S)-3-(1H-indol-3-yl)-2-[(3S)-3-(1H-indol-3-ylmethyl)-5-oxopiperazin-1-yl]propanoate |

InChI |

InChI=1S/C25H26N4O3/c1-32-25(31)23(11-17-13-27-22-9-5-3-7-20(17)22)29-14-18(28-24(30)15-29)10-16-12-26-21-8-4-2-6-19(16)21/h2-9,12-13,18,23,26-27H,10-11,14-15H2,1H3,(H,28,30)/t18-,23-/m0/s1 |

Clé InChI |

MEXLGHCMVQBSAZ-MBSDFSHPSA-N |

SMILES isomérique |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N3C[C@@H](NC(=O)C3)CC4=CNC5=CC=CC=C54 |

SMILES canonique |

COC(=O)C(CC1=CNC2=CC=CC=C21)N3CC(NC(=O)C3)CC4=CNC5=CC=CC=C54 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.